5-Oxo-1,4-thiazepane-3-carboxylic acid

Description

Overview of Seven-Membered Heterocyclic Ring Systems in Academic Research

Seven-membered heterocyclic ring systems are prevalent in a multitude of natural products and synthetically developed molecules of significant interest. The inherent flexibility of the seven-membered ring, compared to its five- and six-membered counterparts, allows for a wider range of conformations, which can be crucial for biological activity. This structural feature, however, also presents synthetic challenges, making the development of efficient methodologies for their construction an active area of research. Academic investigations into these systems often explore novel synthetic routes, conformational analysis, and the evaluation of their potential as therapeutic agents or functional materials. The continuous exploration of seven-membered heterocycles has led to the discovery of compounds with a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and central nervous system-modulating effects.

Significance of the 1,4-Thiazepine Scaffold in Chemical and Biological Investigations

Within the diverse family of seven-membered heterocycles, the 1,4-thiazepine scaffold holds a place of prominence. This ring system, which incorporates both a sulfur and a nitrogen atom, is a key structural motif in a variety of biologically active compounds. The presence of these two heteroatoms imparts unique electronic and conformational properties to the molecule, influencing its reactivity and its ability to interact with biological targets.

Derivatives of the 1,4-thiazepine scaffold have been investigated for a wide array of pharmacological activities. Research has demonstrated their potential as antimicrobial, anticonvulsant, antidepressant, and calcium channel blocking agents. nih.govresearchgate.net The versatility of the 1,4-thiazepine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical properties and biological activity. This modularity makes it an attractive scaffold for the development of new therapeutic agents.

Contextualization of 5-Oxo-1,4-thiazepane-3-carboxylic Acid as a Representative Thiazepine Derivative

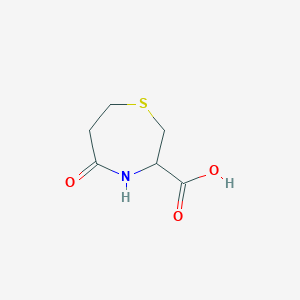

This compound serves as a quintessential example of a 1,4-thiazepine derivative, featuring key functional groups that enhance its chemical and biological relevance. The molecular formula of this compound is C₆H₉NO₃S. chemscene.com Its structure is characterized by a seven-membered thiazepane ring containing a sulfur atom at position 1 and a nitrogen atom at position 4. The presence of a ketone group at position 5 and a carboxylic acid group at position 3 introduces polarity and potential sites for further chemical modification. vulcanchem.com

The synthesis of this compound and its derivatives often involves multi-step procedures. A common strategy is the conjugate addition of cysteamine (B1669678) to α,β-unsaturated esters, followed by intramolecular acylation to form the thiazepane ring. vulcanchem.com Subsequent hydrolysis of the ester group yields the desired carboxylic acid. vulcanchem.com The stereochemistry of the molecule is an important consideration, as the substituents at positions 3 and 5 can create chiral centers, leading to different enantiomers with potentially distinct biological activities. vulcanchem.com

The presence of the carboxylic acid and ketone functionalities makes this compound a valuable intermediate in the synthesis of more complex molecules. zlchemi.com The carboxylic acid can be converted to esters, amides, or other functional groups, while the ketone can undergo various reactions, such as reduction or condensation. This chemical versatility allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Data on this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₃S | chemscene.com |

| Molecular Weight | 175.21 g/mol | chemscene.com |

| CAS Number | 35082-57-6 (for the (R)-enantiomer) | chemscene.com |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | chemscene.com |

| LogP | -0.3073 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxo-1,4-thiazepane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5-1-2-11-3-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICTZUFURQRLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Oxo 1,4 Thiazepane 3 Carboxylic Acid and Its Analogues

Foundational Approaches to 1,4-Thiazepine Ring Construction

The construction of the seven-membered 1,4-thiazepine ring is a key challenge in heterocyclic chemistry. Foundational approaches generally rely on the formation of the core structure through cyclization reactions. A common and effective strategy involves the reaction of bifunctional starting materials that contain the necessary sulfur and nitrogen heteroatoms, along with a suitable carbon framework that can be induced to cyclize.

One of the most prevalent methods is the condensation reaction between a 1,2-amino thiol, such as cysteamine (B1669678), and an α,β-unsaturated ester or acid. nih.gov This reaction typically proceeds in two key steps: an initial conjugate addition (a thia-Michael addition) of the thiol group to the electron-deficient double bond, followed by an intramolecular amidation or lactamization to close the seven-membered ring. nih.gov The efficiency of this cyclization can be influenced by reaction conditions, including the choice of solvent and the presence of a base or catalyst. nih.govresearchgate.net While effective, these reactions can sometimes require long reaction times, extending from several hours to multiple days, and may result in modest yields depending on the substrates used. nih.gov

Another foundational strategy involves the reaction of chalcones (1,3-diaryl-2-propenones) with 2-aminothiophenol. researchgate.net This acid-catalyzed (4+3) annulation reaction provides a direct route to benzothiazepine (B8601423) derivatives, which are analogues of the core thiazepine structure. researchgate.net Modifications of this approach, such as using heterogeneous catalysts, have also been explored to improve reaction efficiency and reusability of the catalyst. researchgate.net

Classical Synthetic Routes to the 5-Oxo-1,4-thiazepane-3-carboxylic Acid Core

Classical syntheses for the specific this compound core often build upon the foundational principles of ring construction, employing well-established reactions like Michael additions and intramolecular cyclizations.

Strategies Involving Thio-Michael Addition and Imine Formation

The thia-Michael addition is a powerful and widely used method for forming carbon-sulfur bonds and is a cornerstone in the synthesis of sulfur-containing heterocycles. srce.hrnih.gov This reaction involves the conjugate addition of a sulfur nucleophile (a thiol) to an α,β-unsaturated carbonyl compound. srce.hrresearchgate.net In the context of this compound synthesis, this strategy is typically initiated by the reaction of an amino thiol with an appropriate α,β-unsaturated ester.

A highly efficient one-pot synthesis of 1,4-thiazepanones has been developed using this principle. nih.gov The reaction between various α,β-unsaturated esters and 1,2-amino thiols proceeds via an initial thio-Michael addition, followed by an intramolecular acylation (lactamization) to yield the desired 1,4-thiazepanone core. nih.gov This method has been shown to be effective for a broad scope of substrates, with reaction times significantly reduced to 0.5–3 hours and resulting in good yields. nih.gov

The following table summarizes the results of a one-pot synthesis of various 1,4-thiazepanone derivatives, demonstrating the versatility of the thio-Michael addition-cyclization strategy.

| Entry | α,β-Unsaturated Ester | 1,2-Amino Thiol | Product | Yield (%) |

| 1 | Methyl acrylate | Cysteamine | 1,4-Thiazepan-5-one | 85 |

| 2 | Ethyl crotonate | Cysteamine | 7-Methyl-1,4-thiazepan-5-one | 78 |

| 3 | Methyl cinnamate | Cysteamine | 7-Phenyl-1,4-thiazepan-5-one | 92 |

| 4 | Dimethyl maleate | Cysteamine | Methyl 5-oxo-1,4-thiazepane-7-carboxylate | 65 |

This table is generated based on data reported in the literature for analogous reactions to illustrate the scope and efficiency of the synthetic method. nih.gov

Intramolecular Cyclization Reactions in Thiazepine Synthesis

Intramolecular cyclization is a direct and powerful method for constructing cyclic molecules, including the thiazepine ring system. nih.gov This approach involves designing a linear precursor that already contains all the necessary atoms for the ring. The cyclization is then triggered by specific reaction conditions, often involving the formation of an amide bond (lactamization).

A relevant example is the synthesis of fused thiazepino-quinoline-carboxylic acids, which employs a polyphosphoric acid (PPA)-catalyzed thermal lactamization. researchgate.netmdpi.com In this process, a precursor molecule, an 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid, undergoes intramolecular condensation between the amino group and the terminal carboxylic acid of the thio-carboxyethyl side chain. researchgate.netmdpi.com This acid-catalyzed dehydration reaction effectively closes the seven-membered thiazepine ring, forming the desired lactam structure. This strategy highlights the utility of creating a suitable acyclic precursor that can be readily cyclized to the final heterocyclic product. acs.org

Modern and Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers advanced tools that can be applied to construct complex molecules like this compound with greater efficiency and control. These include multi-component reactions and stereoselective methods.

Multi-Component Condensation Methodologies (e.g., Ugi Modifications)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular diversity. mdpi.comnih.gov The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govresearchgate.net

The Ugi reaction and its modifications can be ingeniously applied to the synthesis of heterocyclic scaffolds. researchgate.net For the synthesis of a this compound core, a hypothetical Ugi-type reaction could be envisioned using a bifunctional component. For instance, reacting a β-mercapto-α-amino acid (like cysteine), an aldehyde, and an isocyanide could potentially lead to an intermediate that, upon subsequent intramolecular cyclization, would yield the desired thiazepane ring. Sequential Ugi and post-cyclization strategies, such as Staudinger/aza-Wittig sequences, have proven effective for synthesizing related diazepine (B8756704) and benzodiazepine (B76468) structures and could be adapted for thiazepane synthesis. researchgate.netbeilstein-journals.org These MCR-based approaches offer a convergent and atom-economical pathway to complex heterocyclic systems. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution of Chiral Thiazepanes

The this compound molecule possesses a stereocenter at the C3 position, making stereocontrol a critical aspect of its synthesis. Advanced synthetic methods can be employed to achieve this, either through direct stereoselective synthesis or through the resolution of a racemic mixture.

Stereoselective Synthesis: This approach aims to create the desired stereoisomer directly. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. mdpi.com For example, a stereoselective Michael addition using a chiral catalyst could set the stereochemistry early in the synthesis of the acyclic precursor, which is then carried through to the final cyclized product. researchgate.net The development of domino reactions initiated by rhodium carbenes, for instance, has enabled the highly stereoselective synthesis of complex cyclopentanes with multiple stereocenters, and similar principles could be applied to heterocyclic systems. nih.gov

Enantiomeric Resolution: When a stereoselective synthesis is not feasible, a racemic mixture of the thiazepane can be synthesized and then separated into its individual enantiomers. A classical and effective method for this is resolution via the formation of diastereomeric salts or amides. unimi.itresearchgate.net The racemic carboxylic acid is reacted with a single enantiomer of a chiral resolving agent, such as an amine like (R)- or (S)-α-methylbenzylamine. researchgate.net This reaction produces a mixture of two diastereomers (e.g., (R,R) and (S,R) salts), which have different physical properties, such as solubility. These differences allow for their separation by methods like fractional crystallization. researchgate.net After separation, the chiral resolving agent is removed, yielding the enantiomerically pure (R)- and (S)-5-oxo-1,4-thiazepane-3-carboxylic acids.

| Method | Description | Key Features |

| Stereoselective Synthesis | Direct formation of a specific enantiomer or diastereomer. | Utilizes chiral starting materials, auxiliaries, or catalysts. Avoids loss of material associated with resolution. |

| Enantiomeric Resolution | Separation of a racemic mixture into individual enantiomers. | Involves formation of separable diastereomers with a chiral resolving agent. A widely applicable and robust technique. |

Polymer-Supported Synthesis Approaches for Related Heterocycles

Solid-phase organic synthesis offers significant advantages for the generation of heterocyclic compound libraries, including simplified purification and the potential for automation. While specific examples focusing on this compound are not extensively documented, analogous strategies have been successfully applied to related seven-membered heterocycles, such as 1,4-oxazepanes. These methods provide a clear blueprint for potential polymer-supported syntheses of thiazepane derivatives.

A notable example is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from homoserine immobilized on a solid support. rsc.org In this approach, Fmoc-protected homoserine is anchored to a Wang resin. The synthesis proceeds through a series of reactions on the polymer-bound substrate, including N-sulfonylation and subsequent N-alkylation with 2-bromoacetophenones. rsc.org The final heterocyclic product is obtained by cleaving the molecule from the resin. The choice of cleavage cocktail is critical; for instance, using trifluoroacetic acid (TFA) can induce removal of a silyl (B83357) protecting group and trigger spontaneous lactonization to form the desired ring system. rsc.org In contrast, a cocktail of TFA and triethylsilane (Et3SiH) can yield the 1,4-oxazepane (B1358080) derivatives directly. rsc.org This methodology highlights the versatility of solid-phase synthesis in constructing complex heterocyclic systems and could be adapted for the synthesis of thiazepane analogues by utilizing appropriate cysteine-derived starting materials.

Microwave-Assisted Synthetic Protocols for Thiazepine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been effectively utilized in the synthesis of various thiazepine and related heterocyclic derivatives. mdpi.combeilstein-journals.org

The application of microwave energy can dramatically improve the efficiency of cyclization and condensation reactions that are central to the formation of the thiazepine ring. For instance, in the synthesis of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] mdpi.combeilstein-journals.orgthiazepin-5-ones, microwave irradiation at 500 W and 140 °C for 30 minutes resulted in a significantly higher yield (85%) compared to conventional refluxing in acetic acid (61%). mdpi.com Similarly, the S-alkylation step in a stepwise synthesis of the same compounds was completed in just 5 minutes under microwave heating, a substantial reduction from the overnight stirring required in the conventional method. mdpi.com

Microwave-assisted protocols are not limited to a single type of thiazepine core. A general and expeditious method for synthesizing 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines involves the microwave-assisted ring closure of 4-thioamidobutanols. beilstein-journals.org This cyclodehydration reaction, promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free conditions, provides good to excellent yields of the desired seven-membered iminothioethers in very short reaction times. beilstein-journals.org These protocols showcase the broad applicability and advantages of microwave assistance in synthesizing a variety of thiazepine derivatives.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazepine Derivatives

| Product | Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrido[3,2-f] mdpi.combeilstein-journals.orgthiazepin-5-ones (4a-c) | Conventional | Acetic Acid, Reflux | Not Specified | 61 | mdpi.com |

| Pyrido[3,2-f] mdpi.combeilstein-journals.orgthiazepin-5-ones (4a-c) | Microwave | 500 W, 140 °C | 30 min | 85 | mdpi.com |

| S-alkylated derivatives (10a-c) | Conventional | Ethanolic KOH, Reflux then RT | Overnight | Not Specified | mdpi.com |

| S-alkylated derivatives (10a-c) | Microwave | 500 W, 90 °C | 5 min | Not Specified | mdpi.com |

| 2-Phenyl-4,5,6,7-tetrahydro-1,3-thiazepine (4a) | Microwave | PPSE, Solvent-free, 90 °C | 8 min | 73 | beilstein-journals.org |

Functional Group Transformations and Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites that allow for a wide range of functional group transformations and derivatizations. These modifications, including reactions on the thiazepane ring system and the carboxylic acid moiety, are crucial for fine-tuning the molecule's physicochemical properties and biological activity. Strategic derivatization enables the exploration of structure-activity relationships (SAR) and the development of analogues with improved characteristics.

Oxidation and Reduction Reactions of the Thiazepane Ring System

Reduction reactions are also a key strategy, particularly during the synthesis of fused thiazepine systems. For example, in the construction of a hexahydro mdpi.combeilstein-journals.orgthiazepino[2,3-h]quinoline-9-carboxylic acid system, a critical step is the reduction of a nitro group on a quinoline (B57606) precursor. nih.govmdpi.com This reduction, typically achieved using sodium dithionite (B78146) in an aqueous solution, converts the nitro group to an amino group, which is essential for the subsequent intramolecular cyclization (lactamization) that forms the thiazepine ring. nih.govmdpi.com This synthetic sequence underscores the importance of reduction reactions in building complex molecules that incorporate the thiazepane scaffold.

Nucleophilic Substitution Reactions on the Thiazepane Core

Nucleophilic substitution reactions are fundamental to the assembly of the thiazepane ring system. In many synthetic routes, the thiazepane ring is formed via an intramolecular cyclization where a nucleophile attacks an electrophilic center. More commonly, the precursors to the thiazepane scaffold are constructed using intermolecular nucleophilic substitution reactions.

A prevalent strategy involves the nucleophilic aromatic substitution (SNAr) on a highly substituted aromatic or heteroaromatic ring. For instance, the synthesis of a precursor to a thiazepino-quinoline derivative involves the reaction of 3-mercaptopropionic acid with a 7-chloro-8-nitro-quinoline. nih.gov In this reaction, the sulfur atom of 3-mercaptopropionic acid acts as a potent nucleophile, displacing the chlorine atom at the C7 position of the quinoline ring. nih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups (such as the nitro and keto groups) on the quinoline ring, which activate the substrate towards nucleophilic attack. nih.govnih.gov A similar strategy is employed using 2-mercaptobenzoic acid as the nucleophile to create a benzo-fused analogue. mdpi.com These reactions are pivotal for installing the necessary carbon-sulfur bond that defines the thiazepane ring upon subsequent cyclization.

Table 2: Examples of Nucleophilic Substitution in the Synthesis of Thiazepine Precursors

| Substrate | Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 3-Mercaptopropionic acid | SNAr | 7-[(2-carboxyethyl)thio]-8-nitro-1,4-dihydroquinoline derivative | nih.gov |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 2-Mercaptobenzoic acid | SNAr | 7-[(2-carboxyphenyl)thio]-8-nitro-1,4-dihydroquinoline derivative | mdpi.com |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | β-Alanine | SNAr | 7-[(2-Carboxyethyl)amino]-8-nitro-1,4-dihydroquinoline derivative | nih.gov |

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the this compound scaffold is a versatile handle for a variety of chemical modifications. These transformations are essential for creating derivatives such as esters, amides, and alcohols, which can have profoundly different properties compared to the parent acid.

Common modifications include:

Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride.

Amide Formation: The direct reaction of a carboxylic acid with an amine is often difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate amide bond formation. khanacademy.org This method involves the in-situ activation of the carboxylic acid to form a good leaving group, which is then displaced by the amine. libretexts.orgkhanacademy.org This approach has been successfully used, for example, in the synthesis of benzothiazine–amino acid conjugates. beilstein-journals.org

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). libretexts.org This conversion of the carboxyl group to a hydroxymethyl group introduces a new functional handle for further derivatization.

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. khanacademy.org This intermediate can then readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives.

The stability of the thiazepine ring under various reaction conditions must be considered when modifying the carboxylic acid moiety. Some benzothiazine derivatives with a C3 carboxylic function have shown instability under both acidic and basic conditions, which can complicate certain synthetic transformations. beilstein-journals.org

Table 3: Common Reagents for Chemical Modification of the Carboxylic Acid Moiety

| Transformation | Reagent(s) | Product |

|---|---|---|

| Esterification | R-OH, H⁺ (catalyst) | Ester |

| Amide Formation | R-NH₂, DCC | Amide |

| Reduction to Alcohol | LiAlH₄, then H₂O | Primary Alcohol |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |

Structural Diversity and Derivatives of 5 Oxo 1,4 Thiazepane 3 Carboxylic Acid

Synthesis and Characterization of Substituted 1,4-Thiazepane-3-carboxylic Acid Derivatives

The synthesis of substituted 1,4-thiazepane-3-carboxylic acid derivatives can be approached through various synthetic routes, often involving multi-step sequences. A common strategy involves the reaction of appropriate precursors that ultimately form the thiazepane ring. For instance, the synthesis of analogous 5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved through the reaction of acetohydrazide derivatives with aromatic aldehydes and succinic anhydride. While not a direct synthesis of the thiazepane analogue, this highlights a potential synthetic pathway involving the cyclization of a linear precursor.

Another approach involves the modification of a pre-formed heterocyclic core. For example, in the synthesis of quinoline-4-carboxylic acid derivatives, derivatization is a key step to introduce various functional groups. researchgate.net This suggests that the carboxylic acid or the secondary amine of the 5-oxo-1,4-thiazepane-3-carboxylic acid core could be functionalized to yield a library of substituted derivatives.

The characterization of these derivatives relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, with chemical shifts and coupling constants providing information about the arrangement of atoms. Infrared (IR) spectroscopy helps in identifying key functional groups such as carbonyls (C=O) and N-H bonds. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.

| Derivative Type | General Synthetic Approach | Key Characterization Techniques | Illustrative Precursors/Reagents |

| N-substituted | Alkylation or acylation of the secondary amine | ¹H NMR, ¹³C NMR, MS | Alkyl halides, acyl chlorides |

| Carboxylic acid esters | Esterification of the carboxylic acid group | IR (C=O stretch), ¹H NMR (alkoxy protons) | Alcohols, acid catalysts |

| Carboxylic acid amides | Amidation of the carboxylic acid group | IR (amide C=O and N-H stretches), ¹H NMR | Amines, coupling agents (e.g., DCC, HBTU) |

This table is generated based on general synthetic methodologies for analogous heterocyclic compounds.

Exploration of Fused Thiazepine Systems Incorporating the 5-Oxo-1,4-Thiazepane Motif

The this compound scaffold can be incorporated into larger, fused heterocyclic systems, leading to novel chemical entities with unique three-dimensional structures. These fused systems are of significant interest due to their potential to interact with biological targets in a specific manner.

The synthesis of pyrido-fused thiazepines represents a significant area of research in heterocyclic chemistry. nih.gov While direct fusion with the this compound core is not extensively documented, analogous structures such as pyrido-annelated diazepines, oxazepines, and thiazepines have been synthesized and studied. nih.gov These syntheses often involve the cyclization of a pyridine (B92270) derivative bearing a side chain that can react intramolecularly to form the seven-membered thiazepine ring. The resulting pyrido[2,1-b] nih.govucl.ac.bethiazepine analogues are of interest for their potential biological activities, drawing comparisons to the well-known benzodiazepines. nih.gov

The synthesis of quinolino-fused thiazepine carboxylic acids has been successfully achieved, leading to complex polycyclic structures. A notable example is the synthesis of substituted hexahydro nih.govbeilstein-journals.orgthiazepino[2,3-h]quinoline-9-carboxylic acid. nih.gov This process involves a multi-step sequence starting from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.gov The key steps include the introduction of a sulfur-containing side chain via reaction with 3-mercaptopropionic acid, followed by reduction of the nitro group and subsequent PPA-catalyzed thermal lactamization to form the fused thiazepine ring. nih.gov This synthetic strategy demonstrates a viable route to quinolino-fused thiazepines, where the thiazepine moiety is constructed onto a pre-existing quinoline (B57606) core.

| Fused System | Synthetic Strategy | Starting Materials Example | Key Reaction Type |

| Hexahydro nih.govbeilstein-journals.orgthiazepino[2,3-h]quinoline-9-carboxylic acid | Sequential introduction of a side chain and intramolecular cyclization | 7-chloro-8-nitro-4-oxo-quinoline-3-carboxylic acid and 3-mercaptopropionic acid | Nucleophilic aromatic substitution, reduction, lactamization nih.gov |

This table is based on the synthesis of a specific quinolino-fused thiazepine derivative.

Dibenzo[b,f] nih.govbeilstein-journals.orgthiazepines are a well-studied class of compounds, with various synthetic strategies developed for their preparation. nih.gov These methods often involve the cyclization of precursors that already contain the two phenyl rings. While not directly starting from this compound, the synthesis of dibenzo[b,f] nih.govbeilstein-journals.orgthiazepin-3-carboxylic acid has been reported. prepchem.com This was achieved through the hydrolysis of the corresponding ester derivative. prepchem.com The synthesis of the core dibenzo[b,f]thiazepine ring can be accomplished through various routes, including the intramolecular cyclization of 2,2'-disubstituted diphenyl sulfides or through ring expansion reactions. nih.gov

| Fused System | General Synthetic Approach | Illustrative Precursor | Key Reaction Type |

| Dibenzo[b,f] nih.govbeilstein-journals.orgthiazepine | Intramolecular cyclization | 2-aminodiphenyl sulfide (B99878) derivatives | Friedel-Crafts acylation, Bischler-Napieralski type reactions nih.gov |

| Dibenzo[b,f] nih.govbeilstein-journals.orgthiazepine-3-carboxylic acid | Hydrolysis of ester precursor | Dibenzo[b,f] nih.govbeilstein-journals.orgthiazepin-3-carboxylic acid ester | Saponification prepchem.com |

This table is based on general synthetic strategies for dibenzo[b,f]thiazepines.

Comparative Analysis with Related Heterocyclic Scaffolds (e.g., Thiomorpholine (B91149), Oxazepane)

The structural and chemical properties of this compound can be better understood through a comparative analysis with related heterocyclic scaffolds such as thiomorpholine and oxazepane.

Thiomorpholine: Thiomorpholine is a six-membered saturated heterocycle containing sulfur and nitrogen atoms. Thiomorpholine-3-carboxylic acid, a smaller ring analogue of the thiazepane derivative, shares the presence of the thioether and secondary amine functionalities adjacent to a carboxylic acid group. nih.gov However, the larger seven-membered ring of the thiazepane imparts greater conformational flexibility compared to the more rigid chair and boat conformations of the thiomorpholine ring. This difference in flexibility can significantly influence the binding affinity and selectivity of these molecules for biological targets.

| Scaffold | Ring Size | Heteroatoms | Key Structural Feature | Potential Impact of Structural Difference |

| This compound | 7 | S, N | Flexible seven-membered ring, thioether, lactam | Increased conformational flexibility, potential for different binding modes |

| Thiomorpholine-3-carboxylic acid | 6 | S, N | More rigid six-membered ring, thioether | Reduced conformational flexibility, potentially higher binding specificity nih.gov |

| Oxazepane-carboxylic acid | 7 | O, N | Flexible seven-membered ring, ether | Altered bond angles, polarity, and hydrogen bonding capacity compared to the thioether rsc.org |

This table provides a general comparative analysis of the heterocyclic scaffolds.

Mechanistic Underpinnings of Biological Activities Associated with Thiazepine Scaffolds

General Overview of Pharmacological Relevance of 1,4-Thiazepine Compounds

The 1,4-thiazepine scaffold is a seven-membered heterocyclic ring containing nitrogen and sulfur atoms, recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically significant compounds. nih.gov Derivatives of 1,4-thiazepine exhibit a wide spectrum of biological activities, establishing them as versatile templates for drug discovery. drugbank.com These compounds are known to possess a plethora of pharmacological properties, including acting as calcium channel blockers, central nervous system (CNS) agents, anti-HIV agents, and angiotensin-converting enzyme (ACE) inhibitors. drugbank.comnih.govnih.gov

Furthermore, research has demonstrated their potential as antimicrobial, antifungal, and anticancer agents. drugbank.comwikipedia.orgamegroups.org For instance, novel tricyclic pyrido[2,3-b] nih.govnih.govbenzothiazepines have shown potent inhibitory activity against paclitaxel-resistant cancer cell lines. nih.gov The therapeutic potential of this class of compounds also extends to managing metabolic disorders, with certain benzothiazepine (B8601423) derivatives identified as effective α-glucosidase inhibitors. researchgate.net The diverse biological profile of 1,4-thiazepine derivatives underscores their importance as a core structure in the development of new therapeutic agents for a variety of diseases. nih.govnih.gov

Investigation of Molecular Targets and Pathways Modulated by Thiazepine Derivatives

The broad pharmacological relevance of 1,4-thiazepine derivatives stems from their ability to interact with a variety of molecular targets, including enzymes and receptors, thereby modulating key biological pathways.

A significant area of investigation for 1,4-thiazepine derivatives has been their role as enzyme inhibitors, particularly targeting peptidases involved in cardiovascular regulation.

Angiotensin-Converting Enzyme (ACE) Inhibition: Several derivatives of the 1,4-thiazepine scaffold have been synthesized and evaluated as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. researchgate.net A series of 1,4-thiazepine-2,5-diones have been shown to act as prodrugs, undergoing ring-opening to yield free sulfhydryl compounds that potently inhibit ACE both in vitro and in vivo. fsu.edu Certain thiazepine derivatives demonstrated potency comparable to captopril, a well-established ACE inhibitor. fsu.edu

Specifically, perhydro-1,4-thiazepin-5-one derivatives have been extensively studied. nih.gov Research has shown that dicarboxylic acid derivatives with specific stereochemistry exhibit potent in vitro inhibitory activity. nih.gov For example, compounds with pseudoequatorial amino groups at the 6-position and pseudoequatorial hydrophobic substituents at the 2- or 3-position of the thiazepine ring were found to be particularly effective. nih.gov The inhibitory concentrations (IC50) of these compounds highlight their potential as antihypertensive agents.

Interactive Table: ACE Inhibitory Activity of 1,4-Thiazepine Derivatives Below is a summary of the in vitro ACE inhibitory activity for selected perhydro-1,4-thiazepin-5-one derivatives.

| Compound | Substituent Position | IC50 (nM) |

| Dicarboxylic Acid Derivative 1 | 2-position (pseudoequatorial) | 1.3 |

| Dicarboxylic Acid Derivative 2 | 3-position (pseudoequatorial) | 2.5 |

| Captopril (Reference) | N/A | 23.0 |

This table is based on data reported in the Journal of Medicinal Chemistry, 1987. nih.gov

Neutral Endopeptidase (NEP) Inhibition: The thiazepine scaffold has also been utilized as a constrained peptidomimetic surrogate in the design of dual-acting inhibitors of both ACE and Neutral Endopeptidase (NEP). wikipedia.org Dual inhibition is a therapeutic strategy for cardiovascular diseases, and structure-activity studies have been undertaken to optimize the potency of these mercaptoacyl dipeptide mimetics. wikipedia.org

Thiazepine derivatives have been shown to interact with various receptors in the central nervous system, indicating their potential for treating neurological and psychiatric disorders.

GABA Receptors: Fused 1,4-thiazepine systems, such as imidazo[2,1-b]thiazepines, have been synthesized and investigated as ligands for the benzodiazepine (B76468) binding site of GABA-A receptors. Radioligand binding studies identified compounds with affinity in the low micromolar range. The interaction with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain, suggests potential anxiolytic, anticonvulsant, or hypnotic activities for these thiazepine derivatives.

5-HT3 Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is a key target for antiemetic drugs. researchgate.net While various heterocyclic compounds have been developed as potent 5-HT3 receptor antagonists, specific and extensive studies detailing the direct, high-affinity binding of simple 1,4-thiazepine scaffolds to 5-HT3 receptors are not prominently featured in the reviewed scientific literature. The antipsychotic drug quetiapine, which has a dibenzo[b,f] nih.govnih.govthiazepine structure, is known to interact with multiple serotonin (B10506) receptors, but it is not primarily characterized as a selective 5-HT3 antagonist.

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are part of the endocannabinoid system and are targets for various therapeutic areas, including pain, inflammation, and neuropsychiatric disorders. The structural diversity of ligands that bind to cannabinoid receptors is vast. While the thiazepine scaffold is not a classical cannabinoid structure, its versatility allows for its incorporation into novel molecules designed to target these receptors, representing an area for potential exploration in drug discovery.

Structure-Activity Relationship (SAR) Studies for Thiazepine-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For thiazepine-based compounds, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

SAR analyses have identified several key structural features of the 1,4-thiazepine scaffold that are critical for its biological effects.

For ACE Inhibition: In the perhydro-1,4-thiazepin-5-one series of ACE inhibitors, the presence of a dicarboxylic acid moiety and hydrophobic substituents on the thiazepine ring are crucial for potent inhibitory activity. nih.gov The position of these substituents significantly impacts efficacy; for instance, monoester monoacids with hydrophobic groups at the 2-position showed a longer duration of action compared to those with substituents at the 3-position when administered orally. nih.gov

For Anticancer Activity: In a series of novel tricyclic pyrido[2,3-b] nih.govnih.govbenzothiazepines, the substituent on the thiazepine ring played a vital role in cancer cell inhibition. nih.gov A 4-methylphenyl group at the R² position was found to be more active than other substituents like phenyl, 4-methoxyphenyl, or 4-fluorophenyl. nih.gov Furthermore, the position of the methyl group was critical, with 2- and 3-methylphenyl substitutions leading to inactive compounds. nih.gov

Interactive Table: SAR of Tricyclic Thiazepines Against H460TaxR Cancer Cells The table below illustrates how different substituents on the thiazepine ring affect the anticancer activity.

| Compound | R² Substituent | EC50 (µM) |

| 1w | 4-Methylphenyl | < 0.5 |

| 2 | Phenyl | > 1.0 |

| 3 | 2-Methylphenyl | Inactive |

| 4 | 3-Methylphenyl | Inactive |

| 5 | 4-Methoxyphenyl | > 1.0 |

| 6 | 4-Fluorophenyl | > 1.0 |

This table is based on data reported in ACS Omega, 2021. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a drug and its biological target. The specific orientation of functional groups can dramatically affect binding affinity and biological activity.

In the context of 1,4-thiazepine-based ACE inhibitors, stereochemistry is a determining factor for potency. nih.gov Conformational energy calculations and experimental data have shown that the chair conformation of the thiazepinone ring is preferred. nih.gov The most potent in vitro inhibitory activity was observed in dicarboxylic acids where the amino group at the 6-position and the hydrophobic substituent at the 2- or 3-position both adopted a pseudoequatorial orientation. nih.gov This specific spatial arrangement allows for optimal interaction with the active site of the angiotensin-converting enzyme, highlighting the critical influence of stereochemistry on the biological function of these thiazepine derivatives.

In Vitro Assessment Methodologies for Thiazepine-Containing Compounds

The evaluation of thiazepine-containing compounds, including scaffolds related to 5-Oxo-1,4-thiazepane-3-carboxylic acid, relies on a diverse array of in vitro assays to elucidate their biological activities and mechanisms of action. These laboratory-based tests are fundamental in the preliminary screening and characterization of novel synthetic derivatives, providing essential data on their potential as therapeutic agents. Methodologies are strategically chosen to assess specific biological effects, such as antimicrobial, anticancer, enzyme-inhibiting, and antioxidant activities.

Antimicrobial Susceptibility Testing

A primary application for novel heterocyclic compounds, including thiazepine scaffolds, is in the discovery of new antimicrobial agents. In vitro assays are critical for determining the efficacy of these compounds against a panel of pathogenic bacteria and fungi. The most common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Broth microdilution is a standard technique used for this purpose. In this assay, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates and then inoculated with a standardized suspension of the target microorganism. After an incubation period, the plates are examined for visible growth. The results provide a quantitative measure of the compound's potency. researchgate.netnih.gov For instance, studies on novel 1,5-benzothiazepine (B1259763) derivatives have demonstrated their activity against various bacterial and fungal strains, with some fluorinated compounds showing superior or comparable activity to standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.net

Table 1: Antimicrobial Activity of Selected Thiazepine and Benzothiazepine Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Fluorinated Benzothiazepine (BT6) | Staphylococcus aureus | 0.4 | researchgate.net |

| Fluorinated Benzothiazepine (BT6) | Candida albicans | 0.4 | researchgate.net |

| Fluorinated Benzothiazepine (BT5) | Escherichia coli | 0.4 | researchgate.net |

| Dichlorinated Benzothiazepine (BT3) | Staphylococcus aureus | 0.4 | researchgate.net |

| 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione | Escherichia coli | 12.5 | biointerfaceresearch.com |

| 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione | Staphylococcus aureus | 6.25 | biointerfaceresearch.com |

Anticancer and Cytotoxicity Assays

The potential of thiazepine-containing compounds as anticancer agents is frequently evaluated using cell-based cytotoxicity assays. These assays measure the ability of a compound to inhibit the proliferation of or kill cancer cells. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability based on the metabolic activity of the cells. mdpi.com Another common method is the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. nih.gov

These assays are used to determine the EC₅₀ or IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability or growth. mdpi.comnih.gov Research on tricyclic pyrido[2,3-b] nih.govijprs.combenzothiazepines has identified compounds with potent inhibitory activity against drug-resistant non-small cell lung carcinoma cell lines (H460TaxR), while exhibiting minimal toxicity toward normal human cells. nih.gov

Table 2: Cytotoxic Activity of Selected Thiazepine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Activity (EC₅₀/IC₅₀ µM) | Reference |

|---|---|---|---|

| Tricyclic Thiazepine (1w) | H460 (Non-small cell lung) | < 0.5 | nih.gov |

| Tricyclic Thiazepine (1w) | H460TaxR (Paclitaxel-resistant) | < 0.5 | nih.gov |

| Tricyclic Thiazepine (1w) | NHFB (Normal human fibroblasts) | > 100 | nih.gov |

| Thiazole (B1198619) Derivative (4c) | MCF-7 (Breast cancer) | 2.57 | mdpi.comresearchgate.net |

| Thiazole Derivative (4c) | HepG2 (Liver cancer) | 7.26 | mdpi.comresearchgate.net |

Further mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V/FITC staining), are employed to understand how these compounds induce cell death. mdpi.commdpi.com

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. Therefore, enzyme inhibition assays are a cornerstone in the in vitro assessment of thiazepine derivatives. These assays measure the ability of a compound to reduce the activity of a target enzyme. The results are typically expressed as an IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

For example, thiazepine derivatives have been evaluated as inhibitors of interleukin-1beta converting enzyme (ICE/caspase-1), a key mediator of inflammation, with potent compounds showing IC₅₀ values in the nanomolar range. documentsdelivered.com Similarly, 2,3-dihydro-1,5-benzothiazepine derivatives have been assessed as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. acs.org Kinetic analysis in these studies helps to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). acs.org

Table 3: Enzyme Inhibitory Activity of Selected Thiazepine Derivatives

| Compound Class | Target Enzyme | Most Active Compound (IC₅₀) | Reference |

|---|---|---|---|

| Thiazepines | ICE (caspase-1) | 30 nM | documentsdelivered.com |

| 2,3-Dihydro-1,5-benzothiazepine (Compound 2) | Tyrosinase | 1.21 µM | acs.org |

| 2,3-Dihydro-1,5-benzothiazepine (Compound 13) | Tyrosinase | 1.34 µM | acs.org |

| Thiazole Derivative (4c) | VEGFR-2 | 0.15 µM | mdpi.comresearchgate.net |

Antioxidant Capacity Assays

The ability of thiazepine scaffolds to act as antioxidants is evaluated through various in vitro assays that measure their capacity to neutralize free radicals or reduce oxidizing agents. These methods can be broadly categorized into assays based on hydrogen atom transfer (HAT) and single electron transfer (SET).

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This method measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. dmed.org.uamdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : This assay assesses the capacity of a compound to scavenge the ABTS radical cation. nih.govnih.gov

Ferric Reducing Antioxidant Potential (FRAP) and CUPric Reducing Antioxidant Capacity (CUPRAC) : These electron transfer-based assays measure the ability of a compound to reduce ferric (Fe³⁺) or cupric (Cu²⁺) ions, respectively. mdpi.comnih.gov

The results of these assays are often compared to standard antioxidants like ascorbic acid or Trolox. nih.gov Studies on various thiazole and thiazine (B8601807) derivatives, which share structural similarities with thiazepines, have demonstrated significant antioxidant activity in these in vitro models. nih.govnih.gov

Table 4: Antioxidant Activity of Thiazole-Polyphenolic Compounds

| Compound | Assay | Result (IC₅₀ µM) | Reference |

|---|---|---|---|

| Thiazolyl-polyphenolic (7j) | DPPH | 2.50 | nih.gov |

| Thiazolyl-polyphenolic (7k) | DPPH | 2.52 | nih.gov |

| Thiazolyl-polyphenolic (7j) | ABTS | 1.70 | nih.gov |

| Thiazolyl-polyphenolic (7k) | ABTS | 1.74 | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 3.51 | nih.gov |

| Trolox (Standard) | ABTS | 2.41 | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Thiazepine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Oxo-1,4-thiazepane-3-carboxylic acid in solution. Through ¹H and ¹³C NMR, the connectivity and chemical environment of each atom in the molecule can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet in the downfield region of the spectrum, typically around 10-12 ppm. vulcanchem.comresearchgate.net The proton attached to the nitrogen atom (N-H) of the lactam would also likely appear as a broad signal. The remaining protons on the seven-membered thiazepane ring would resonate in the aliphatic region, with their specific chemical shifts influenced by adjacent sulfur, nitrogen, and carbonyl groups. Protons alpha to the sulfur atom and the carbonyl group would be shifted further downfield compared to other methylene (B1212753) protons in the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Two carbonyl carbons are present in the structure: the carboxylic acid carbon and the lactam (ketone) carbonyl carbon (C-5). The C-5 ketone carbon is anticipated to have a chemical shift in the region of ~170 ppm. vulcanchem.com The carboxylic acid carbonyl is typically found further downfield, often in the 170-185 ppm range. The remaining four carbon atoms of the thiazepane ring would appear in the aliphatic region of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular framework.

| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |

| Chemical Shift (δ) ppm | Assignment |

| ~10-12 | -COOH |

| Variable (broad) | -NH - |

| Downfield Aliphatic | -CH (COOH)- |

| Aliphatic Region | -SCH ₂- |

| Aliphatic Region | -CH ₂C(O)- |

| Aliphatic Region | -CH ₂N- |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. With a molecular formula of C₆H₉NO₃S, the compound has a calculated molecular weight of approximately 175.21 g/mol . chemscene.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed primarily as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 176.03. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Electron Impact (EI) ionization, a higher-energy technique, would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. Key predicted fragmentation pathways for this compound include:

Loss of the carboxylic acid group: Cleavage of the C-C bond adjacent to the ring can result in the loss of the -COOH group, leading to a fragment ion with a mass loss of 45 Da.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion, a common fragmentation for carboxylic acids, would result in a fragment with a mass loss of 44 Da.

Ring Cleavage: The thiazepane ring can undergo fragmentation at various points, particularly cleavage adjacent to the sulfur and nitrogen heteroatoms or the carbonyl group, leading to a series of smaller characteristic ions.

| Predicted Mass Spectrometry Data | |

| Ion | Expected m/z |

| [M]⁺ | ~175.02 |

| [M+H]⁺ | ~176.03 |

| [M-COOH]⁺ | ~130.04 |

| [M-CO₂]⁺ | ~131.04 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. spectroscopyonline.com

The most prominent feature would be a very broad absorption band in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong hydrogen bonding. spectroscopyonline.com The spectrum would also clearly show two distinct carbonyl (C=O) stretching absorptions. The C=O stretch of the carboxylic acid is expected around 1700-1730 cm⁻¹, while the C=O stretch of the seven-membered lactam (amide) ring typically appears at a lower frequency, around 1650 cm⁻¹. An N-H stretching vibration from the amide group should also be visible, typically in the region of 3200-3400 cm⁻¹.

| Expected IR Absorption Bands | | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Functional Group | | 3200-3400 | N-H Stretch | Amide (Lactam) | | 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | | 2850-2960 | C-H Stretch | Aliphatic | | ~1700-1730 | C=O Stretch | Carboxylic Acid | | ~1650 | C=O Stretch | Amide (Lactam) | | 1210-1320 | C-O Stretch | Carboxylic Acid |

X-ray Crystallography for Three-Dimensional Structural Elucidation

For a molecule of this nature, obtaining a single crystal suitable for X-ray diffraction would be the primary objective. If successful, the analysis would reveal the conformation of the seven-membered thiazepane ring. Such rings are flexible and can adopt various conformations, such as a boat or twist-boat shape. researchgate.net Crystallographic analysis would also detail the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid and lactam functional groups, which dictate the packing of the molecules in the solid state. As of now, specific crystallographic data for this compound has not been reported in publicly available literature.

Chromatographic Techniques for Purification and Purity Determination

Chromatographic methods are indispensable for the purification of the synthesized this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. For a polar, acidic compound like this, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a polar solvent (like ethyl acetate (B1210297) or methanol) and a less polar solvent (like hexanes or dichloromethane), often with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and moves as a single, well-defined spot.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound with high accuracy. A reversed-phase method, using a C18 column as the stationary phase, would be most common. The mobile phase would consist of an aqueous buffer (often containing trifluoroacetic acid or formic acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol, typically run in a gradient elution mode. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector.

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid and lactam groups, direct analysis by GC is challenging. However, the compound could be analyzed by GC after chemical derivatization to a more volatile ester form, for instance, by reaction with an agent like isobutyl chloroformate. nih.gov This would allow for GC-MS analysis, combining separation with mass spectrometric detection.

Future Research Directions and Translational Perspectives for 5 Oxo 1,4 Thiazepane 3 Carboxylic Acid

Development of Next-Generation Synthetic Methodologies

The synthesis of the 1,4-thiazepanone core, central to 5-Oxo-1,4-thiazepane-3-carboxylic acid, has been achieved through methods like the conjugate addition-cyclization strategy. This one-pot approach involves the reaction of cysteamine (B1669678) with α,β-unsaturated esters, followed by intramolecular acylation to form the thiazepanone ring. While effective, future research will focus on developing more advanced and efficient synthetic methodologies.

Key areas for development include:

Stereoselective Synthesis: The chiral center at the 3-position of the carboxylic acid necessitates precise stereochemical control, which is critical for pharmaceutical applications. Polymer-supported synthesis methods, which have been used for related oxazepane derivatives, offer a promising avenue for achieving high stereoselectivity.

Green Chemistry Approaches: Future syntheses will likely incorporate principles of green chemistry, such as using environmentally benign solvents and catalysts, and developing microwave-assisted multicomponent reactions to reduce reaction times and improve yields.

Diversity-Oriented Synthesis (DOS): This strategy aims to create large libraries of structurally diverse thiazepine derivatives from a common starting material. By combining different building blocks in a systematic manner, DOS can rapidly generate a wide range of compounds for biological screening.

| Synthesis Method | Starting Materials | Key Advantage | Reference |

|---|---|---|---|

| Conjugate Addition-Cyclization | α,β-Unsaturated esters, Cysteamine | Rapid and scalable one-pot reaction. | |

| Polymer-Supported Synthesis | Homoserine derivatives | Provides stereochemical control. | |

| Microwave-Assisted Multicomponent Reactions | Various heterocyclic skeletons | Green, rapid, high-yield access to diverse derivatives. |

Rational Design and Synthesis of Novel Bioactive Thiazepine Derivatives

The 1,4-thiazepane (B1286124) scaffold serves as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. Rational drug design will leverage this scaffold to create novel derivatives with enhanced potency and selectivity for specific therapeutic targets. This involves modifying the core structure of this compound at its reactive sites.

Future design strategies will focus on:

Structure-Activity Relationship (SAR) Studies: By systematically altering substituents on the thiazepine ring and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for their therapeutic effects. For example, SAR studies on tricyclic thiazepine derivatives revealed that the substituent on the thiazepine ring played a crucial role in cancer cell inhibition.

Bioisosteric Replacement: This approach involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacokinetic profile or reduce side effects. For instance, the benzothiazepine (B8601423) scaffold is considered a bioisostere of benzodiazepines.

Fusion with Other Bioactive Heterocycles: Fusing the thiazepine ring with other known bioactive heterocyclic systems, such as carbazoles, pyrazoles, or quinolines, can lead to hybrid molecules with novel or enhanced biological activities.

| Derivative Class | Design Strategy | Potential Bioactivity | Reference |

|---|---|---|---|

| Tricyclic Pyrido[2,3-b]benzothiazepines | Scaffold modification and SAR studies. | Anti-drug-resistant cancer agents. | |

| 1,4-Thiazepan-3-ones fused with carbazole/pyrazole | Fusion with other bioactive heterocycles. | Antioxidant and selective cytotoxicity against carcinoma cells. | |

| SubstitutedThiazepino[2,3-h]quinolinecarboxylic acid | Fusion with quinoline (B57606) scaffold. | Antimicrobial properties. |

Exploration of New Biological Applications for Thiazepine Scaffolds

While research into this compound itself is emerging, the broader class of thiazepines and their benzofused analogs (benzothiazepines) have demonstrated a wide range of pharmacological activities. This suggests that derivatives of the core compound could be developed for various therapeutic areas.

Potential future applications to be explored include:

Oncology: Certain tricyclic thiazepine derivatives have shown potent inhibitory activity against drug-resistant cancer cell lines. Further exploration could lead to new treatments for non-small cell lung cancer and other malignancies.

Infectious Diseases: Thiazepine and benzothiazepine derivatives have exhibited significant antimicrobial, antibacterial, and antifungal properties. This makes them promising candidates for developing new agents to combat resistant pathogens.

Enzyme Inhibition: Derivatives of the 2,3-dihydro-1,5-benzothiazepine scaffold have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in treating skin hyperpigmentation disorders. Other thiazepine analogs have been evaluated as inhibitors of nitric oxide synthases.

Central Nervous System (CNS) Disorders: Clinically used drugs like Quetiapine, which features a dibenzothiazepine core, are used to treat CNS disorders. This highlights the potential for novel thiazepine derivatives to be developed as psychotropic agents.

| Therapeutic Area | Specific Application | Observed Activity in Related Scaffolds | Reference |

|---|---|---|---|

| Oncology | Anti-drug-resistant cancer | Potent inhibition of paclitaxel-resistant cell lines. | |

| Infectious Diseases | Antibacterial, Antifungal | Activity against C. albicans, A. niger, S. aureus, E. coli. | |

| Enzyme Inhibition | Tyrosinase Inhibition | Moderate to good IC50 values against mushroom tyrosinase. | |

| CNS Disorders | Psychotropic Agents | Core structure of drugs like Quetiapine. |

Integration of High-Throughput Screening and Computational Approaches in Drug Discovery Efforts

To accelerate the discovery and optimization of lead compounds based on the this compound scaffold, modern drug discovery technologies will be indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid automated testing of large libraries of chemical compounds against specific biological targets. By applying HTS, researchers can efficiently screen thousands of thiazepine derivatives to identify "hits"—compounds that demonstrate a desired biological activity. This technology significantly shortens the initial phase of drug discovery compared to traditional methods.

Computational Approaches: High-throughput computational screening (HTCS) has become a revolutionary tool in drug discovery. These in silico methods can predict the biological activity of compounds before they are even synthesized, saving considerable time and resources. Key computational techniques applicable to thiazepine research include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a molecule to a specific protein target. It has been successfully used to understand the binding modes of benzothiazepine derivatives to the tyrosinase enzyme.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of activity for new, unsynthesized molecules.

Molecular Dynamics (MD) Simulations: MD simulations can assess the dynamic behavior, stability, and binding affinity of a protein-ligand complex over time, providing deeper insights than static docking models.

The integration of these computational tools with experimental HTS creates a powerful, iterative cycle for drug discovery. Computational screening can prioritize which derivatives to synthesize and test, while HTS results can be used to refine and validate the computational models, leading to the more efficient design of potent and selective drug candidates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-oxo-1,4-thiazepane-3-carboxylic acid, and what experimental conditions are critical for successful synthesis?

- Methodological Answer : A standard approach involves refluxing precursors (e.g., oxoacids or substituted thiazolidinones) with sodium acetate in acetic acid, followed by crystallization and purification. For example, analogs like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing with acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Similar protocols can be adapted for this compound by substituting starting materials with thiazepane precursors.

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm ring structure and substituent positions.

- IR Spectroscopy : Identification of carbonyl (C=O) and carboxylic acid (COOH) functional groups.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): For absolute stereochemical confirmation, as demonstrated in structurally related bicyclic compounds .

Q. What are the documented biological or pharmacological applications of 5-oxo-1,4-thiazepane derivatives in academic research?

- Methodological Answer : Derivatives of 5-oxo-1,4-thiazepane are explored for enzyme inhibition (e.g., proteases, kinases) and antimicrobial activity. For instance, fluoro-substituted oxazepinone-thiazole hybrids exhibit enhanced bioactivity due to synergistic electronic effects . Screening protocols typically involve in vitro assays (e.g., enzyme-linked immunosorbent assays) followed by in silico docking studies to identify binding motifs .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic or solvent conditions?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl) can enhance cyclization efficiency.

- Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust reflux times accordingly. Evidence from fused heterocycle syntheses suggests that extending reaction times (5–8 hours) improves yields in analogous systems .

Q. How can contradictions in NMR data for tautomeric or conformational isomers of this compound be resolved?

- Methodological Answer : Contradictions arise due to dynamic equilibria between keto-enol tautomers or chair-twist conformers. Strategies include:

- Variable-Temperature NMR : To freeze conformational changes and isolate distinct signals.

- DFT Calculations : Compare experimental C chemical shifts with computed values for different tautomers.

- Isotopic Labeling : Use N or H isotopes to track proton exchange dynamics, as applied in related oxazepine systems .

Q. What computational methods are recommended for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl group at position 3 is highly electrophilic, as shown in cyclization studies of thiazepane-carboxamides .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at position 7 to enhance electrophilicity.

- Scaffold Hybridization : Fuse with bioactive heterocycles (e.g., tetrazoles, thiadiazoles) to exploit synergistic effects, as seen in fused oxazepine-thiazole hybrids .

- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical binding interactions in target proteins .

Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage or handling of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.